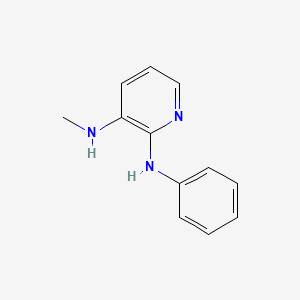

N3-methyl-N2-phenylpyridine-2,3-diamine

Description

N3-Methyl-N2-phenylpyridine-2,3-diamine is a substituted pyridine diamine featuring a methyl group at the N3 position and a phenyl group at the N2 position. Pyridine-2,3-diamine derivatives are of significant interest due to their versatility in medicinal chemistry, serving as precursors for heterocyclic compounds with antimicrobial, anticancer, and enzyme inhibitory activities . Substitutions at the N2 and N3 positions modulate electronic properties, solubility, and biological interactions, as evidenced by studies on similar compounds .

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-N-methyl-2-N-phenylpyridine-2,3-diamine |

InChI |

InChI=1S/C12H13N3/c1-13-11-8-5-9-14-12(11)15-10-6-3-2-4-7-10/h2-9,13H,1H3,(H,14,15) |

InChI Key |

BVSSLWSVVVVYMO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at the N2 and N3 positions significantly influence molecular weight, polarity, and solubility. For example:

- N3-Ethylpyridine-2,3-diamine (C₇H₁₁N₃, MW 137.18) has higher lipophilicity than its methyl counterpart due to the ethyl group .

- N2-Cyclopropylpyridine-2,3-diamine (C₈H₁₁N₃, MW 149.20) features a strained cyclopropyl ring, which may alter conformational stability .

Table 1: Physicochemical Comparison of Pyridine-2,3-Diamine Derivatives

Antimicrobial Activity

For instance, N3-ethylpyridine-2,3-diamine and related compounds show activity against bacterial strains, likely due to interactions with microbial enzymes .

Anticancer Potential

Dimerization of pyridine-2,3-diamine derivatives, as seen in pyridine-2,3-diamine dimers , generates fused heterocycles (e.g., dipyridooxazines) with cytotoxic effects on cancer cells . The hypothetical N3-methyl-N2-phenyl derivative could similarly dimerize, forming bioactive structures.

Enzyme Inhibition

Substituents on the pyridine ring critically affect inhibitory activity against enzymes like IDO1 (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase). For example:

Preparation Methods

Synthesis of N-Methyl-2-Nitropyridin-3-Amine

Starting with 2-chloro-3-nitropyridine, nucleophilic substitution with methylamine replaces the chlorine atom at position 2. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., THF or DMF) with excess methylamine:

Catalytic Hydrogenation to Diamine

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Optimal conditions include methanol or ethanol as solvents at ambient pressure and 20–25°C:

N-Arylation via Buchwald-Hartwig Coupling

The primary amine at position 2 undergoes palladium-catalyzed coupling with aryl halides. Using bromobenzene, Pd(OAc), Xantphos, and NaOt-Bu in toluene at 110°C achieves selective phenyl group introduction:

Key Data Table: Hydrogenation-Based Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitro Reduction | 10% Pd/C, H, MeOH, rt, 12 h | 97% | |

| N-Arylation | Pd(OAc), Xantphos, PhBr, NaOt-Bu, 110°C | 72% |

Direct N-Arylation of Pyridine Diamines

For substrates with pre-existing amine groups, direct N-arylation offers a streamlined approach. This method avoids multi-step protection/deprotection sequences.

Copper-Mediated Coupling

Electron-deficient pyridines undergo N-arylation with diaryliodonium salts under Cu(I) catalysis. For example, reacting 2,3-diaminopyridine with diphenyliodonium triflate in acetonitrile at 60°C introduces the phenyl group selectively at N2:

Methylation of Secondary Amine

The remaining amine at position 3 is methylated using methyl iodide and a base (e.g., KCO) in DMF at 50°C:

Key Data Table: Direct Arylation Route

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Arylation | CuI, PhIOTf, MeCN, 60°C | 58% | |

| N-Methylation | CHI, KCO, DMF, 50°C | 82% |

Reductive Amination Strategies

Reductive amination is advantageous for introducing both methyl and phenyl groups in a single pot.

Condensation with Formaldehyde and Aniline

2,3-Diaminopyridine reacts with formaldehyde and aniline in the presence of NaBHCN. The reaction proceeds via imine formation followed by reduction:

Limitations : Lower yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Optimal Yield |

|---|---|---|---|

| Hydrogenation + Arylation | High selectivity, scalable | Multi-step synthesis | 72% |

| Direct Arylation | Fewer steps | Requires Cu catalysts | 58% |

| Reductive Amination | Single-pot reaction | Low yield | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.